molecular formula C22H23N5O4 B14936699 N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B14936699
M. Wt: 421.4 g/mol
InChI Key: HIAGQVGGDWOJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features both benzimidazole and quinazolinone moieties Benzimidazole is a heterocyclic aromatic organic compound, while quinazolinone is a bicyclic compound that contains a benzene ring fused to a pyrimidine ring

Preparation Methods

The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and quinazolinone intermediates. Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . Quinazolinone derivatives are often synthesized through the cyclization of anthranilic acid derivatives with formamide . The final step involves the coupling of these intermediates through an acylation reaction to form the target compound.

Chemical Reactions Analysis

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone ring can be reduced using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles.

Scientific Research Applications

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, affecting their function. The quinazolinone ring can inhibit enzymes involved in cell proliferation and survival. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide can be compared with other benzimidazole and quinazolinone derivatives:

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C22H23N5O4/c1-14-25-17-11-20(31-3)19(30-2)10-15(17)22(29)27(14)12-21(28)23-8-9-26-13-24-16-6-4-5-7-18(16)26/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,23,28)

InChI Key

HIAGQVGGDWOJPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCN3C=NC4=CC=CC=C43)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.